Trestolone

概要

説明

当初、男性ホルモン避妊薬としての潜在的な用途や、低テストステロン値に対するアンドロゲン補充療法として開発されました 。トレストロンは、その強力なアンドロゲン性とアナボリック特性で知られており、様々な科学的および医学的分野で注目を集めています。

準備方法

合成経路と反応条件: トレストロンは、天然のアナボリックステロイドであるナンドロロンから合成されますこの修飾により、化合物のアンドロゲン性とアナボリック特性が強化されます 。

工業生産方法: トレストロンの工業生産は、ナンドロロンの初期合成、続いて7α位でのメチル化を含むいくつかの段階で行われます。このプロセスでは、最終生成物の高収率と純度を確保するために、反応条件を厳密に制御する必要があります 。

反応の種類:

酸化: トレストロンは酸化反応を受ける可能性があり、様々な酸化誘導体の形成につながります。

還元: 還元反応は、トレストロンをその還元形に変換することができ、それらは異なる生物活性を持つ場合があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換剤: ハロゲン、アルキル化剤.

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はトレストロンの還元形を生成する可能性があります 。

4. 科学研究の応用

化学: アンドロゲン性とアナボリック活性の構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと遺伝子発現に対する影響について調査されています。

医学: 男性避妊薬の潜在的な用途として、そして低テストステロン値を持つ男性に対するアンドロゲン補充療法として探求されています。

科学的研究の応用

Chemistry: Used as a model compound to study the effects of structural modifications on androgenic and anabolic activity.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored as a potential male contraceptive and for androgen replacement therapy in men with low testosterone levels.

Industry: Utilized in the development of new anabolic steroids with improved properties.

作用機序

トレストロンは、体内のアンドロゲン受容体に結合することで効果を発揮します。この結合は受容体を刺激し、タンパク質合成と筋肉の成長の増加につながります。トレストロンはまた、黄体形成ホルモンと卵胞刺激ホルモンの放出を抑制し、テストステロン産生の減少と男性における一時的な不妊をもたらします 。

類似の化合物:

ナンドロロン: トレストロンの母体化合物で、そのアナボリック特性で知られています。

テストステロン: 主要な男性性ホルモンで、アンドロゲン性とアナボリック効果の両方を持っています。

デカ・デュラボーリン: ナンドロロンから誘導された人気のあるアナボリックステロイド

トレストロンの独自性: トレストロンは、ナンドロロンやテストステロンよりもはるかに強力な、その強力なアンドロゲン性とアナボリック効果のためにユニークです。 これは、研究や潜在的な治療用途に貴重な化合物となります 。

類似化合物との比較

Nandrolone: The parent compound of trestolone, known for its anabolic properties.

Testosterone: The primary male sex hormone, with both androgenic and anabolic effects.

Deca-Durabolin: A popular anabolic steroid derived from nandrolone

Uniqueness of this compound: this compound is unique due to its potent androgenic and anabolic effects, which are significantly stronger than those of nandrolone and testosterone. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

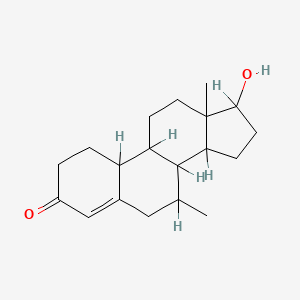

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic androgen with significant biological activity, particularly in the context of anabolic effects and hormonal regulation. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Classification

This compound is classified as a synthetic anabolic steroid derived from nandrolone. Its structure features a methyl group at the 7α position, which enhances its anabolic potency, making it approximately 10 times more potent than testosterone in promoting muscle growth and strength .

This compound functions primarily through its interaction with androgen receptors (AR) and exhibits both androgenic and progestogenic activities. Its binding affinity to the AR is significantly high, with values ranging from 100 to 125% relative to testosterone . This potent interaction results in:

- Anabolic Effects : Enhanced protein synthesis and muscle hypertrophy.

- Antigonadotropic Activity : Suppression of gonadotropin release (LH and FSH), leading to reversible infertility .

- Progestogenic Activity : Contributes to its antigonadotropic effects, potentially impacting sperm production and hormonal balance.

Biological Activity Overview

| Activity Type | This compound | Testosterone | Nandrolone |

|---|---|---|---|

| Anabolic Potency | 10x Testosterone | Baseline | Lower than this compound |

| Androgenic Activity | High | Baseline | Moderate |

| Progestogenic Activity | Present | Absent | Low |

| Antigonadotropic Effects | Strong | Weak | Moderate |

1. Male Contraception

This compound has been investigated as a potential male contraceptive agent due to its ability to suppress spermatogenesis effectively. Clinical trials have demonstrated that regular administration can lead to a state of temporary infertility by inhibiting gonadotropin release .

2. Muscle Building and Performance Enhancement

This compound's anabolic properties make it appealing for muscle-building purposes. A case study involving a bodybuilder using this compound acetate at a dose of 300 mg per week reported significant increases in muscle mass and strength, alongside elevated testosterone levels . However, this use raises concerns regarding potential side effects and interactions with other medications.

3. Pharmacological Interactions

Recent studies have highlighted potential interactions between this compound and other drugs, such as sugammadex, which is used for reversing neuromuscular blockade. In one case, a patient’s recovery from rocuronium was delayed due to the concurrent use of this compound, suggesting that anabolic steroids may influence the pharmacodynamics of anesthetic agents .

Side Effects and Safety Profile

Despite its therapeutic potential, this compound is associated with various side effects:

- Hormonal Imbalance : Due to its antigonadotropic effects, users may experience decreased libido, mood swings, and altered reproductive function.

- Metabolic Effects : Long-term use can lead to changes in lipid profiles and increased risk of cardiovascular issues.

- Potential for Abuse : Its availability through illicit channels raises concerns about misuse in athletic contexts.

化学反応の分析

Prodrug Activation

Trestolone acetate serves as a prodrug, undergoing enzymatic hydrolysis to release the active compound:

This reaction occurs in vivo, allowing controlled release of this compound .

Metabolic Pathways

This compound undergoes extensive metabolism, primarily involving:

-

Hydroxylation : Oxidative modifications at various positions (e.g., C2, C6) to form hydroxylated metabolites .

-

Reduction : Conversion to dihydro-trestolone derivatives via cytochrome P450 enzymes .

-

Conjugation : Glucuronidation or sulfation of hydroxyl groups to enhance excretion .

A WADA-funded study identified three primary urinary metabolites of this compound, detectable for up to 14 hours post-administration. Further research aims to map its full metabolic profile using deuterated compounds and advanced mass spectrometry .

Research Findings

-

Synthesis Efficiency : Early methods relied on plant-derived steroids (e.g., diosgenin) as precursors, followed by side-chain removal and methylation .

-

Metabolic Stability : this compound’s rapid clearance necessitates administration via implants or injections .

-

Toxicity : Hepatotoxicity and cardiac hypertrophy have been observed in animal models, limiting clinical approval .

特性

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGQGNQWBLYHPE-CFUSNLFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863270 | |

| Record name | Trestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trestolone is a potent inhibitor of the release of the luteinizing hormone (LH) and follicle stimulating hormone (FSH). As spermatogenesis requires both testosterone and FSH, it is impaired by the reduction in FSH caused by trestolone as well as the reduction in LH, and subsequent reduction in testosterone. | |

| Record name | Trestolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3764-87-2 | |

| Record name | MENT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trestolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trestolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRESTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P3287I94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。